3-(4-Chlorophenyl)-1-phenylpropan-1-ol
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Overview
Description
3-(4-Chlorophenyl)-1-phenylpropan-1-ol is an organic compound characterized by the presence of a chlorophenyl group and a phenyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-phenylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere . This reaction yields the desired compound with a good yield.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-1-phenylpropan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-phenylpropan-2-ol: Similar structure with a hydroxyl group at a different position.
3-(4-Chlorophenyl)-1-phenylpropan-1-one: A ketone derivative with a similar backbone.
3-(4-Chlorophenyl)-1-phenylpropan-1-amine: An amine derivative with a similar structure.
Uniqueness
3-(4-Chlorophenyl)-1-phenylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62056-15-9 |
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Molecular Formula |
C15H15ClO |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C15H15ClO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10,15,17H,8,11H2 |
InChI Key |
UTHFKEGAABJFEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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